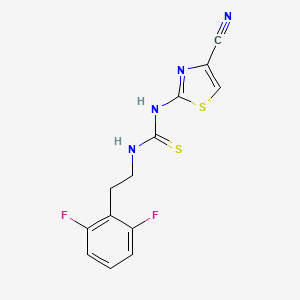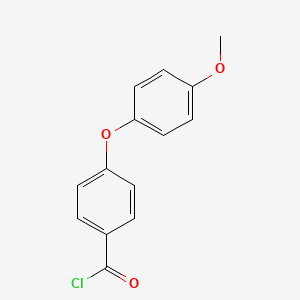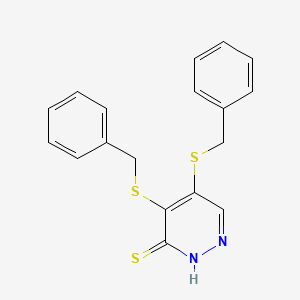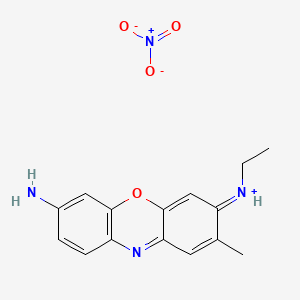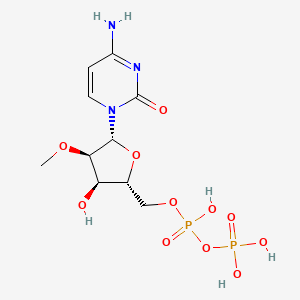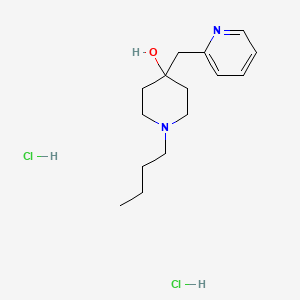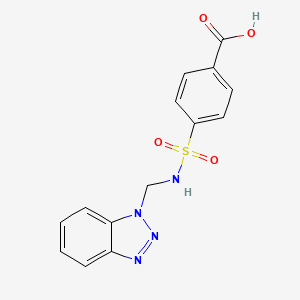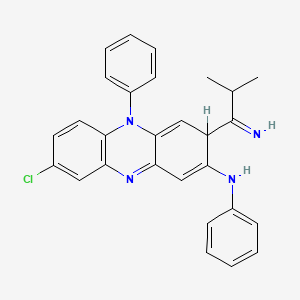
13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a chemical compound with the molecular formula C20H41NO4. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of decylamine with tetraethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether bonds. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in the study of ion transport and membrane permeability.
Industry: The compound is used in the separation and purification of specific ions in industrial processes
Mecanismo De Acción
The mechanism by which 13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane exerts its effects involves the formation of stable complexes with cations. The ether groups in the compound’s structure provide multiple binding sites for cations, allowing for the formation of strong and stable complexes. This property is particularly useful in applications such as ion transport and separation .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Similar in structure but lacks the decyl group.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains additional nitrogen atoms in the ring structure.
13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane: Similar structure with an octyl group instead of a decyl group.
Uniqueness
The presence of the decyl group in 13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane provides unique hydrophobic properties, which can enhance its ability to interact with lipid membranes and improve its solubility in organic solvents. This makes it particularly useful in applications where such properties are advantageous .
Propiedades
Número CAS |
75006-55-2 |
|---|---|
Fórmula molecular |
C20H41NO4 |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
13-decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C20H41NO4/c1-2-3-4-5-6-7-8-9-10-21-11-13-22-15-17-24-19-20-25-18-16-23-14-12-21/h2-20H2,1H3 |
Clave InChI |
OQYMCCVEJUOMCX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN1CCOCCOCCOCCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


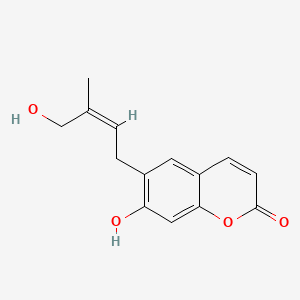



![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)
